(R)-(-)-VAPOL hydrogenphosphate

Catalog No.
S3449483
CAS No.
871130-17-5
M.F
C40H25O4P
M. Wt
600.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-VAPOL hydrogenphosphate

CAS Number

871130-17-5

Product Name

(R)-(-)-VAPOL hydrogenphosphate

IUPAC Name

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide

Molecular Formula

C40H25O4P

Molecular Weight

600.6 g/mol

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)

InChI Key

YKIJNEDTUDPMNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9

(R)-(-)-VAPOL hydrogenphosphate (CAS 871130-17-5) is a highly privileged, vaulted biaryl chiral phosphoric acid (CPA) that serves as a premier Brønsted acid catalyst in asymmetric synthesis. Unlike traditional open biaryl systems such as BINOL, its vaulted 3,3'-biphenanthrol backbone creates a uniquely deep and rigid chiral pocket, enabling sterically demanding enantiodiscrimination without the need for complex synthetic modifications. For procurement and process chemistry, this compound is supplied as a highly crystalline, bench-stable solid that can be synthesized and purified on a multi-gram scale. It is the catalyst of choice for demanding asymmetric transformations, including imine amidations, aza-Darzens reactions, and the desymmetrization of meso-aziridines, offering a robust off-the-shelf solution for scalable enantioselective organocatalysis [1].

Substituting (R)-(-)-VAPOL hydrogenphosphate with generic, unsubstituted BINOL hydrogenphosphate routinely results in a catastrophic loss of enantioselectivity, often dropping from >95% ee to <5% ee in critical asymmetric additions. This failure occurs because the open 1,1'-binaphthyl backbone of BINOL lacks the extended, vaulted steric wall necessary to lock substrates—such as bulky imines—into a single reactive conformation. While chemists can synthetically append massive 3,3'-substituents to BINOL to recover this selectivity, these custom catalysts are significantly more expensive, synthetically tedious, and structurally distinct from the native vaulted architecture of VAPOL. Consequently, for reactions specifically optimized for the deep VAPOL pocket, generic CPAs are not viable procurement alternatives [1].

Mainstream Laboratory Workflow Fit in Asymmetric Imine Amidation

In the Brønsted acid-catalyzed addition of sulfonamides to Boc-activated aryl imines, the structural rigidity of the catalyst is paramount. Head-to-head studies demonstrate that (R)-(-)-VAPOL hydrogenphosphate achieves up to 99% enantiomeric excess (ee) alongside a 95% yield. When the exact same reaction is run using unsubstituted BINOL hydrogenphosphate, the yield remains high (95%), but the asymmetric induction collapses to <5% ee. This massive gap in enantiopurity dictates that VAPOL hydrogenphosphate is strictly required for this class of protected aminal synthesis, ensuring high reproducibility and workflow fit without relying on custom-synthesized bulky ligands [1].

Evidence DimensionEnantiomeric Excess (ee%) in Imine Amidation
Target Compound Data(R)-(-)-VAPOL hydrogenphosphate: up to 99% ee (95% yield)
Comparator Or BaselineUnsubstituted BINOL hydrogenphosphate: <5% ee (95% yield)
Quantified Difference>94% absolute increase in enantiomeric excess
ConditionsAddition of sulfonamides to Boc-activated aryl imines in toluene

It proves that VAPOL's vaulted architecture provides essential stereocontrol that standard open-biaryl CPAs completely lack, justifying its specific procurement for aminal synthesis.

Processability and Workflow Fit in meso-Aziridine Desymmetrization

In advanced laboratory workflows, synthesizing custom 3,3'-disubstituted BINOLs to achieve high enantioselectivity adds significant time and cost. (R)-(-)-VAPOL hydrogenphosphate provides a highly processable, off-the-shelf alternative that directly mediates the enantioselective ring-opening of meso-aziridines with >90% ee. In contrast, baseline Brønsted acids like phenylphosphinic acid yield entirely racemic mixtures (0% ee). By utilizing the native vaulted architecture of VAPOL, procurement teams can bypass the multi-step custom ligand synthesis typically required for open-biaryl CPAs, streamlining the catalytic workflow and improving purity-linked usability [1].

Evidence DimensionEnantioselectivity in meso-aziridine ring-opening
Target Compound Data(R)-(-)-VAPOL hydrogenphosphate: >90% ee
Comparator Or BaselineBaseline Brønsted acids (e.g., phenylphosphinic acid): 0% ee (racemic)
Quantified Difference>90% absolute increase in ee without requiring custom 3,3'-bulky substituents
ConditionsEnantioselective ring-opening of mono- and bicyclic N-acyl meso-aziridines

Buyers can achieve elite enantioselectivity using a commercially available, unsubstituted vaulted catalyst rather than procuring expensive, custom-synthesized bulky BINOL derivatives.

Precursor Suitability for Chiral Alkaline-Earth Metal Catalysis

Beyond its use as a standalone Brønsted acid, (R)-(-)-VAPOL hydrogenphosphate exhibits exceptional precursor suitability for generating chiral calcium phosphate salts. When evaluated in the asymmetric chlorination of 3-substituted oxindoles, the VAPOL-derived calcium complex dramatically accelerated the reaction and achieved 80% ee in just 1 hour. Other screened chiral phosphoric acids failed to provide the same combination of rapid kinetics and high enantioselectivity. This bifunctional activation profile makes VAPOL hydrogenphosphate a strictly preferred precursor for specialized alkaline-earth metal catalysis [1].

Evidence DimensionReaction rate and ee% in asymmetric chlorination
Target Compound DataCalcium VAPOL phosphate: 80% ee in 1 hour
Comparator Or BaselineOther screened chiral phosphoric acids: Lower ee and significantly slower reaction rates
Quantified DifferenceSuperior enantioselectivity and dramatic rate acceleration
ConditionsChlorination of 3-substituted oxindoles with NCS in isopropyl acetate

Demonstrates the compound's dual utility as both a direct organocatalyst and a privileged ligand precursor for high-performance alkaline-earth metal catalysis.

Commercial-Scale Asymmetric Synthesis of Protected Aminals

Directly leveraging its >99% ee performance in imine amidations, this catalyst is the premier choice for pharmaceutical process groups synthesizing chiral N,N-acetals and aminals, where generic BINOL catalysts fail entirely [1].

Enantioselective Desymmetrization Workflows

Ideal for the ring-opening of meso-aziridines to produce vicinal diamines and amidophenylthioethers. Its off-the-shelf availability and high induction (>90% ee) eliminate the need to synthesize complex 3,3'-disubstituted BINOLs [2].

Precursor for Chiral Alkaline-Earth Metal Catalysis

VAPOL hydrogenphosphate is specifically procured to generate chiral calcium phosphate salts, which are highly effective bifunctional catalysts for the asymmetric chlorination and Michael addition of oxindoles [3].

XLogP3

10.6

Dates

Last modified: 08-19-2023

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